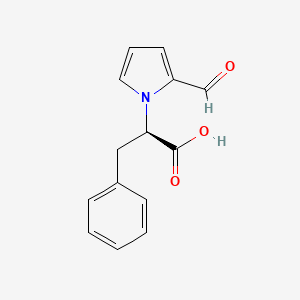
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes a pyrrole ring, a formyl group, and a phenylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Formyl Group: The Vilsmeier-Haack reaction is often used to introduce the formyl group into the pyrrole ring. This involves the reaction of the pyrrole with a formylating agent such as DMF and POCl3.
Attachment of the Phenylpropanoic Acid Moiety: This step can involve a Friedel-Crafts acylation reaction, where the pyrrole derivative reacts with a phenylpropanoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The formyl group in ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: ®-2-(2-Carboxy-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
Reduction: ®-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
Chemistry
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive formyl group.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with specific biological activities.
Industry
In the industrial sector, ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
相似化合物的比较
Similar Compounds
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-(4-methoxyphenyl)propanoic acid
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-(4-chlorophenyl)propanoic acid
Uniqueness
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the formyl group and the pyrrole ring in a single molecule provides a versatile platform for chemical modifications and interactions with biological targets.
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
(2R)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m1/s1 |
InChI 键 |
XZAYKRMTIYRFEF-CYBMUJFWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N2C=CC=C2C=O |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
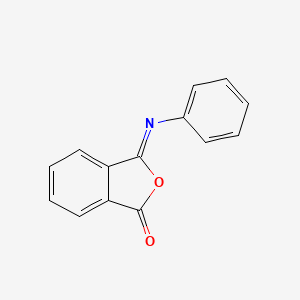
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
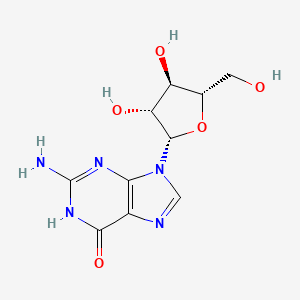
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
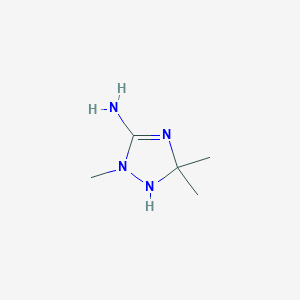
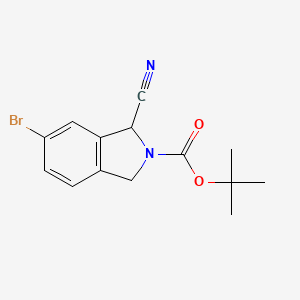
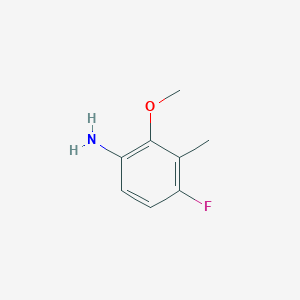


![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)


![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
